"synthesis and characterization of Potassium trifluoromethanesulphinate"
"synthesis and characterization of Potassium trifluoromethanesulphinate"
An In-depth Technical Guide to the Synthesis and Characterization of Potassium Trifluoromethanesulfinate (CF₃SO₂K)
Executive Summary
Potassium trifluoromethanesulfinate (CF₃SO₂K) is a valuable organofluorine reagent primarily utilized as a robust precursor for the trifluoromethyl radical (•CF₃). The introduction of a trifluoromethyl group is a critical strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the synthesis, characterization, and application of potassium trifluoromethanesulfinate, designed for researchers and professionals in chemical and pharmaceutical development. It details validated synthesis protocols, outlines key analytical techniques for structural elucidation and purity assessment, explains its mechanism of action in radical trifluoromethylation, and provides essential safety and handling protocols.
Nomenclature and Clarification: Sulfinate vs. Sulfonate
A common point of confusion in fluorine chemistry is the distinction between trifluoromethanesulfinate and trifluoromethanesulfonate. These two compounds possess different oxidation states of sulfur, leading to vastly different chemical reactivity. Potassium trifluoromethanesulfinate is the target of this guide, a source of the trifluoromethyl radical. The sulfonate (also known as triflate) is an excellent leaving group. It is imperative to use the correct compound, identifiable by its CAS number.
| Property | Potassium Trifluoromethanesulfinate | Potassium Trifluoromethanesulfonate (Triflate) |
| Chemical Formula | CF₃KO₂S | CF₃KO₃S |
| Molecular Weight | 172.17 g/mol [1][2] | 188.16 g/mol [3] |
| CAS Number | 41804-89-1 [1][4] | 2926-27-4[3] |
| Structure | ![]() | ![]() |
| Primary Application | Trifluoromethyl radical (•CF₃) precursor[5][6] | Excellent leaving group in substitution reactions[3][4] |
Synthesis Methodologies
The synthesis of potassium trifluoromethanesulfinate relies on the nucleophilic substitution at the sulfur center of a trifluoromethanesulfonyl halide or related precursor by a sulfite salt. The choice of starting material can be influenced by commercial availability and reaction scale.
Principle of Synthesis
The core transformation involves the reaction of a suitable source of sulfite, such as potassium sulfite (K₂SO₃), with a trifluoromethanesulfonyl derivative. The sulfite anion acts as a nucleophile, attacking the electrophilic sulfur atom of the trifluoromethanesulfonyl compound, displacing a halide or another leaving group to form the trifluoromethanesulfinate anion.
Protocol 1: Synthesis from Trifluoromethanesulfonyl Chloride
One established route involves the reaction of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with potassium sulfite.[7] This method is effective for producing the potassium salt directly.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of potassium sulfite (K₂SO₃) in water.
-
Reaction: Slowly add trifluoromethanesulfonyl chloride (CF₃SO₂Cl) to the stirred aqueous solution of potassium sulfite. The reaction is typically performed at room temperature or with gentle heating.
-
Monitoring: The reaction progress can be monitored by techniques such as ¹⁹F NMR to observe the disappearance of the starting material signal and the appearance of the product signal.
-
Workup: Upon completion, the reaction mixture contains the desired potassium trifluoromethanesulfinate and potassium chloride as a byproduct.
-
Isolation: The product can be isolated by removing the water under reduced pressure. The resulting solid mixture can be purified by recrystallization or by selective extraction, as the halide byproduct has different solubility profiles in certain organic solvents compared to the desired product.[7]
Protocol 2: Synthesis from Trifluoromethanesulfonic Fluoride
An alternative, high-yield synthesis utilizes trifluoromethanesulfonic fluoride in a pressurized system, which may be suitable for larger-scale production.[1]
Step-by-Step Protocol:
-
Solution Preparation: Dissolve 125 g of potassium sulfite in 290 g of water to prepare an aqueous solution.[1]
-
Reactor Charging: Charge this solution into a metal pressure-proof reactor.[1]
-
Inerting: Evacuate the atmosphere of the reactor to create a reduced pressure.[1]
-
Reagent Addition: Add 30.7 g of trifluoromethanesulfonic fluoride to the reactor.[1]
-
Reaction: Stir the mixture for 12 hours, allowing the temperature to rise from 0°C to room temperature.[1]
-
Neutralization & Isolation: Neutralize the resulting reaction liquid with potassium carbonate, followed by removal of water. The target product is then extracted from the remaining solid using methanol.[1]
-
Final Product: Concentrate the methanol solution to dryness to obtain potassium trifluoromethanesulfinate. This method has reported yields of up to 94%.[1]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of potassium trifluoromethanesulfinate.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 41804-89-1 | [1][4] |
| Molecular Formula | CF₃KO₂S | [2] |
| Molecular Weight | 172.17 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [8] |
| Melting Point | 236-241 °C | [4] |
| Stability | Stable, but hygroscopic | [4] |
| Solubility | Soluble in water, slightly soluble in methanol | [5][8] |
Structural Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized potassium trifluoromethanesulfinate, ensuring no confusion with the sulfonate byproduct or starting materials. While a comprehensive public database of spectra for this specific salt is limited, the expected outcomes from standard analytical techniques can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: This is the most definitive technique for identifying the trifluoromethyl group. The trifluoromethanesulfinate anion should exhibit a singlet in the ¹⁹F NMR spectrum. The chemical shift will differ from that of the trifluoromethanesulfonate anion, providing a clear method of distinction. For reference, the ¹⁹F NMR spectrum for the related sodium trifluoromethanesulfinate is available, and a similar shift is expected for the potassium salt.[9]
-
¹³C NMR: A quartet is expected for the carbon atom of the CF₃ group due to coupling with the three fluorine atoms (¹JCF).
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the key functional groups. The spectra are expected to be dominated by vibrations of the SO₂ and CF₃ moieties.
-
S=O Stretching: The sulfinate group (SO₂) will give rise to strong, characteristic stretching vibrations. These typically appear in the region of 1000-1200 cm⁻¹.
-
C-F Stretching: The C-F bonds of the trifluoromethyl group produce very strong and intense absorption bands in the IR spectrum, typically found in the 1100-1300 cm⁻¹ region.[10][11] These may overlap with the SO₂ stretches, but the combination creates a unique fingerprint for the molecule.
-
Other Vibrations: Weaker bands corresponding to C-S stretching and various bending modes (δ(CF₃), δ(SO₂)) will also be present at lower wavenumbers.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode should be used to identify the trifluoromethanesulfinate anion. The expected peak would correspond to the mass of the [CF₃SO₂]⁻ anion (m/z ≈ 139).
Summary of Expected Analytical Data
| Technique | Expected Result | Purpose |
| ¹⁹F NMR | A singlet characteristic of the CF₃SO₂⁻ anion, distinct from CF₃SO₃⁻. | Confirm CF₃ group identity and distinguish from sulfonate impurity. |
| IR | Strong absorptions at ~1000-1300 cm⁻¹ corresponding to overlapping S=O and C-F stretching vibrations.[10][11] | Functional group identification (SO₂, CF₃) and fingerprinting. |
| Raman | Complementary vibrational data, particularly for symmetric stretches. | Structural confirmation. |
| ESI-MS (-) | Anion peak at m/z ≈ 139 for [CF₃SO₂]⁻. | Confirmation of molecular anion mass. |
Application in Organic Synthesis: A Trifluoromethyl Radical Precursor
The primary synthetic utility of potassium trifluoromethanesulfinate lies in its role as a convenient and efficient precursor to the trifluoromethyl radical (•CF₃).[5] This reactivity has been famously exploited in a wide range of trifluoromethylation reactions.
Mechanism of Radical Generation
Potassium trifluoromethanesulfinate does not generate the •CF₃ radical spontaneously. It requires an oxidative trigger, which can be a chemical oxidant or an electrochemical process.[6] Upon single-electron oxidation, the trifluoromethanesulfinate anion rapidly loses sulfur dioxide (SO₂) to generate the trifluoromethyl radical.
Caption: Oxidative generation of the trifluoromethyl radical from trifluoromethanesulfinate.
This process is highly efficient and can be initiated by various oxidants, such as tert-butyl hydroperoxide (TBHP) or persulfates, often in the presence of a metal catalyst (e.g., Cu or Ag salts).[5][12][13]
Utility in Trifluoromethylation Reactions
The generated •CF₃ radical is a versatile intermediate for creating C-CF₃ bonds. It is particularly effective for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds, which are common scaffolds in pharmaceutical agents.[5][14] The reaction proceeds via a radical addition-elimination pathway and offers a practical alternative to methods using nucleophilic or electrophilic trifluoromethylating agents.[12]
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.
Hazard Identification
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Hygroscopic: The material readily absorbs moisture from the air, which can lead to degradation.[4][15]
Recommended Handling Practices
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[15] A NIOSH-approved respirator should be used if dust is generated.[16]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[15]
-
Spills: In case of a spill, avoid generating dust. Vacuum or sweep up the material and place it into a suitable, sealed container for disposal.[17]
Storage Conditions
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[17]
-
Atmosphere: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[18]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[15]
Conclusion
Potassium trifluoromethanesulfinate is a highly effective and synthetically valuable reagent for radical trifluoromethylation. Its straightforward synthesis, solid-state stability (when stored correctly), and predictable reactivity make it an important tool in modern organic and medicinal chemistry. A clear understanding of its properties, correct handling procedures, and distinction from its sulfonate analogue are essential for its successful application in the laboratory. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this powerful reagent for the development of novel fluorinated molecules.
References
Click to expand
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- 5. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
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